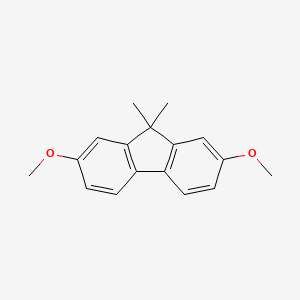

2,7-Dimethoxy-9,9-dimethyl-9H-fluorene

Übersicht

Beschreibung

2,7-Dimethoxy-9,9-dimethyl-9H-fluorene is an organic compound with the molecular formula C17H18O2. It is a derivative of fluorene, characterized by the presence of two methoxy groups at the 2 and 7 positions and two methyl groups at the 9 position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dimethoxy-9,9-dimethyl-9H-fluorene typically involves the alkylation of fluorene derivatives. One common method is the Friedel-Crafts alkylation reaction, where fluorene is reacted with methyl chloride in the presence of a catalyst such as aluminum chloride. The methoxy groups can be introduced through a subsequent methylation reaction using reagents like dimethyl sulfate or methyl iodide .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving precise control of temperature, pressure, and reagent concentrations .

Analyse Chemischer Reaktionen

Types of Reactions: 2,7-Dimethoxy-9,9-dimethyl-9H-fluorene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or quinones.

Reduction: Reduction reactions can convert it to more saturated derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups at the 2 and 7 positions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Halogenating agents such as bromine or chlorine under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 2,7-dimethoxy-9,9-dimethylfluorenone, while substitution with bromine can produce 2,7-dibromo-9,9-dimethyl-9H-fluorene .

Wissenschaftliche Forschungsanwendungen

Organic Electronics

Organic Photovoltaic (OPV) Cells

2,7-Dimethoxy-9,9-dimethyl-9H-fluorene serves as a fundamental building block for organic semiconducting polymers used in OPV cells. The compound's ability to facilitate efficient charge transport through π-π stacking interactions enhances the performance of these solar cells. Research indicates that incorporating this fluorene derivative can improve the overall efficiency of energy conversion in OPV systems.

Organic Light-Emitting Diodes (OLEDs)

In OLED technology, this compound is utilized to develop emissive layers due to its high luminescence and stability. Its methoxy groups contribute to better solubility and processability in organic solvents, making it suitable for solution-based fabrication methods. Studies have shown that devices incorporating this compound exhibit superior brightness and color purity compared to traditional materials .

Materials Science

Development of New Materials

The compound's unique structural features allow for the design of novel materials with tailored electronic and optical properties. For instance, modifications to the fluorene structure can lead to materials with enhanced thermal stability and mechanical strength, which are crucial for various applications ranging from flexible electronics to advanced photonic devices .

Case Study: DFT Studies on Functionalization

Density Functional Theory (DFT) calculations have been employed to investigate the effects of functionalization on the electronic properties of derivatives of this compound. These studies reveal how variations in substituents can optimize absorption spectra for applications in dye-sensitized solar cells (DSSCs), indicating the compound's versatility in energy applications .

Chemical Research

Synthesis of Intermediates

In chemical synthesis, this compound is used as an intermediate for producing other valuable compounds. For example, it plays a role in synthesizing Tilorone dihydrochloride, an antiviral agent known for its broad-spectrum efficacy against various viral infections including coronaviruses . The synthesis process involves several steps that highlight the compound's utility in medicinal chemistry.

Wirkmechanismus

The mechanism of action of 2,7-Dimethoxy-9,9-dimethyl-9H-fluorene in its applications primarily involves its ability to participate in π-π stacking interactions and its electronic properties. These interactions are crucial in the formation of organic semiconducting materials, where the compound’s molecular structure facilitates efficient charge transport. The methoxy and methyl groups influence the compound’s electronic distribution, enhancing its performance in electronic devices .

Vergleich Mit ähnlichen Verbindungen

2,7-Dibromo-9,9-dimethyl-9H-fluorene: This compound is similar in structure but contains bromine atoms instead of methoxy groups, making it more reactive in certain substitution reactions.

9,9-Dimethyl-9H-fluorene-2,7-diamine: This derivative has amino groups at the 2 and 7 positions, which significantly alter its chemical reactivity and applications.

Uniqueness: 2,7-Dimethoxy-9,9-dimethyl-9H-fluorene is unique due to the presence of methoxy groups, which provide electron-donating effects that influence its electronic properties. This makes it particularly valuable in the development of materials for organic electronics, where precise control over electronic characteristics is essential .

Biologische Aktivität

2,7-Dimethoxy-9,9-dimethyl-9H-fluorene is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed examination of the biological activity associated with this compound, supported by various studies and data.

Structure and Composition

- Chemical Formula: C15H16O2

- CAS Number: 70278-85-2

- Molecular Weight: 232.29 g/mol

The structure features two methoxy groups at the 2 and 7 positions of the fluorene backbone, along with two methyl groups at the 9 position. This unique arrangement contributes to its chemical reactivity and biological properties.

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. A study evaluating its efficacy against various microbial strains found that it inhibited the growth of both Gram-positive and Gram-negative bacteria. The compound was tested alongside standard antibiotics, showing comparable or superior activity in some cases.

Table 1: Antimicrobial Activity of this compound

| Microbial Strain | Zone of Inhibition (mm) | Comparison Drug | Zone of Inhibition (mm) |

|---|---|---|---|

| Staphylococcus aureus | 12 | Vancomycin | 10 |

| Escherichia coli | 11 | Gentamicin | 9 |

| Candida albicans | 10 | Fluconazole | 8 |

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. It has been shown to induce apoptosis in cancer cell lines such as A549 (lung carcinoma) and MDA-MB-231 (breast carcinoma). The mechanism appears to involve the modulation of key signaling pathways related to cell proliferation and survival.

Case Study: Cytotoxicity Evaluation

In a study assessing cytotoxic effects on human lung carcinoma (A549) and human breast carcinoma (MDA-MB-231) cell lines, concentrations of 500 µg/mL were used. The results demonstrated that:

- A549 Cell Line: Significant reduction in cell viability was observed at this concentration.

- MDA-MB-231 Cell Line: Similar effects were noted, indicating strong potential as an anticancer agent.

The proposed mechanism for the biological activity of this compound involves:

- Interaction with Cell Membranes: The lipophilic nature allows it to penetrate cell membranes effectively.

- Inhibition of Enzymatic Activity: It may inhibit enzymes critical for microbial survival and cancer cell proliferation.

- Induction of Oxidative Stress: The compound can generate reactive oxygen species (ROS), leading to cellular damage and apoptosis in cancer cells.

Similar Compounds

Table 2: Comparison with Related Fluorene Derivatives

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | Moderate | High |

| 2,7-Dichloro-9H-fluorene | Low | Moderate |

| 4-(2,7-Dichloro-9H-fluoren-4-yl)thiazole | High | High |

This comparison highlights the enhanced biological activities associated with specific functional groups on the fluorene scaffold.

Eigenschaften

IUPAC Name |

2,7-dimethoxy-9,9-dimethylfluorene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O2/c1-17(2)15-9-11(18-3)5-7-13(15)14-8-6-12(19-4)10-16(14)17/h5-10H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBWXFKIBGJQEPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)OC)C3=C1C=C(C=C3)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60612582 | |

| Record name | 2,7-Dimethoxy-9,9-dimethyl-9H-fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60612582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70278-85-2 | |

| Record name | 2,7-Dimethoxy-9,9-dimethyl-9H-fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60612582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.